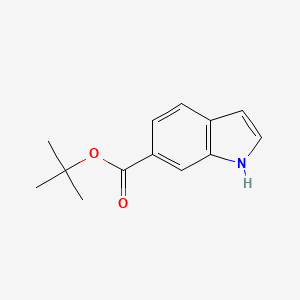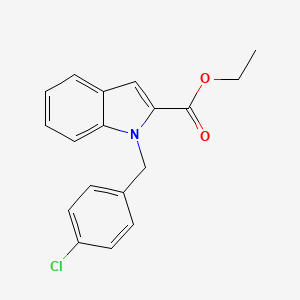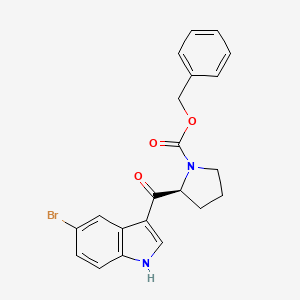![molecular formula C9H6F3N3 B3114120 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine CAS No. 19959-90-1](/img/structure/B3114120.png)
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
描述
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine typically involves the trifluoromethylation of a precursor compound. One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
In industrial settings, the production of trifluoromethylpyridine derivatives often employs vapor-phase reactions due to their efficiency and scalability. The use of high-temperature conditions and specific catalysts allows for the controlled introduction of trifluoromethyl groups, resulting in high yields of the desired product .
化学反应分析
Types of Reactions
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
作用机制
The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl and pyridine moieties.
2-chloro-5-(trifluoromethyl)pyridine: Another derivative used in agrochemicals.
Fluazifop-butyl: A well-known agrochemical containing a trifluoromethylpyridine moiety.
Uniqueness
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMPNCPZAYFDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
![Rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B3114052.png)
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
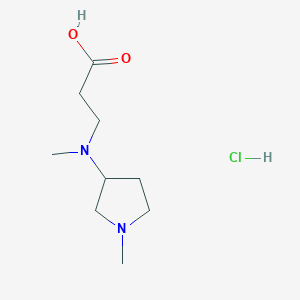
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)
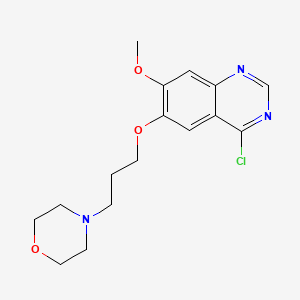
![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)
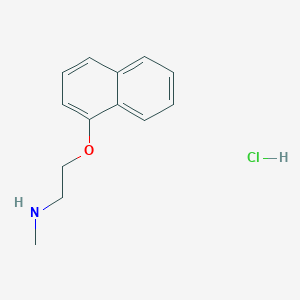
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)

